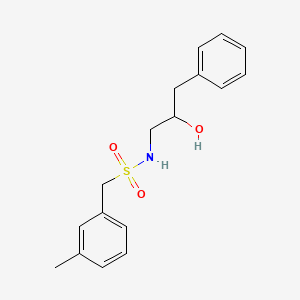![molecular formula C16H22BrN3O2S B2481057 5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide CAS No. 2415572-86-8](/img/structure/B2481057.png)
5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide is not yet fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide induces cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it has also been found to exhibit low toxicity in normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Another potential direction is the investigation of its potential use in combination with other anticancer agents to enhance its antitumor activity.
Synthesis Methods
The synthesis of 5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide involves the reaction of 5-bromo-3-pyridinecarboxylic acid with thiomorpholine-4-oxide in the presence of a base. The resulting product is then treated with a suitable reagent to obtain the final compound.
Scientific Research Applications
5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been investigated for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
5-bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2S/c17-14-9-13(10-18-11-14)15(21)19-12-16(1-5-22-6-2-16)20-3-7-23-8-4-20/h9-11H,1-8,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQILYFIEFKCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CN=C2)Br)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



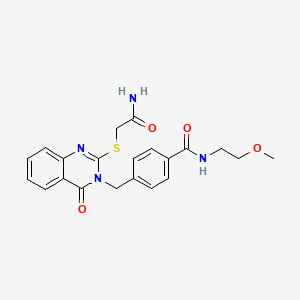
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)

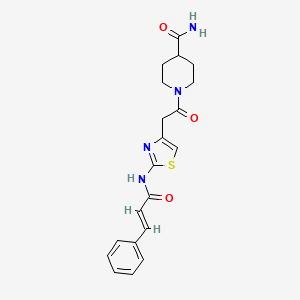
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)
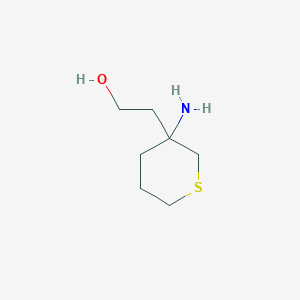
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

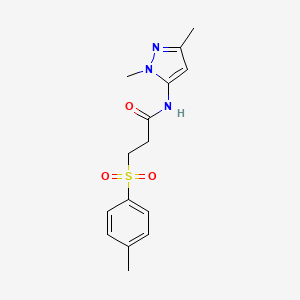
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)
![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)
